Levopropoxyphene napsylate anhydrous

stereochemistry enantiomer pharmacology opioid receptor selectivity

This compound is defined by three differentiation axes: (1) Chirality—the (2R,3S) levo-enantiomer delivers antitussive activity without mu-opioid analgesic confound. (2) Salt form—napsylate enables stable co-formulation with aspirin and reduced bitterness vs. HCl. (3) Hydration—anhydrous (MW 547.7) avoids 3.3% stoichiometric error of monohydrate. For cough pharmacology: a negative-control ligand for DM-site-mediated studies with poor sigma-1 binding. Optically characterized ([α]D25 -68.2°) for chiral HPLC method development.

Molecular Formula C32H37NO5S
Molecular Weight 547.7 g/mol
CAS No. 5714-90-9
Cat. No. B1623757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevopropoxyphene napsylate anhydrous
CAS5714-90-9
Molecular FormulaC32H37NO5S
Molecular Weight547.7 g/mol
Structural Identifiers
SMILESCCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O
InChIInChI=1S/C22H29NO2.C10H8O3S/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13)/t18-,22+;/m0./s1
InChIKeyVZPXFHVJUUSVLH-VNJAQMQMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Levopropoxyphene Napsylate Anhydrous (CAS 5714-90-9): Core Identity and Procurement-Relevant Characteristics


Levopropoxyphene napsylate anhydrous (CAS 5714-90-9) is the anhydrous 2-naphthalenesulfonate salt of the (2R,3S)-enantiomer of propoxyphene, a synthetic opioid-derivative antitussive [1]. The compound was formerly marketed in the U.S. by Eli Lilly under the tradename Novrad as a centrally acting cough suppressant, receiving FDA approval prior to 1982 [2]. Unlike its enantiomer dextropropoxyphene (Darvon), which exerts analgesic effects through mu-opioid receptor agonism, levopropoxyphene is pharmacologically distinguished by antitussive activity with negligible analgesia [1][3]. The anhydrous napsylate salt form (MW 547.7 g/mol) differs from the monohydrate (MW 565.7 g/mol) by exactly one water molecule, a distinction with implications for gravimetric dosing and formulation stoichiometry [4].

Why Levopropoxyphene Napsylate Anhydrous (CAS 5714-90-9) Cannot Be Interchanged with In-Class Antitussives or Alternative Propoxyphene Salts


Substitution among propoxyphene-derived compounds or within the opioid antitussive class introduces three categories of quantifiable divergence that preclude simple interchange. First, stereochemistry dictates pharmacology: the (2R,3S) levo-enantiomer produces antitussive activity without clinically meaningful analgesia, whereas the (2S,3R) dextro-enantiomer is an analgesic with weaker antitussive effects [1]. Second, salt form governs both physicochemical behavior and formulation stability—the napsylate salt is markedly less water-soluble and less bitter than the hydrochloride, enabling stable tableting with aspirin, whereas the hydrochloride presents compatibility liabilities [2]. Third, the anhydrous versus monohydrate specification of the napsylate salt alters molecular weight by approximately 3.3%, directly affecting the mass of active base delivered per unit mass of salt [3]. These orthogonal differentiation axes—chirality, counterion, and hydration state—mean that each variant occupies a distinct position in formulation design space and cannot be assumed bioequivalent or functionally interchangeable without explicit bridging data.

Quantitative Differentiation Evidence for Levopropoxyphene Napsylate Anhydrous (CAS 5714-90-9) Against Closest Comparators


Stereochemistry-Driven Functional Divergence: Antitussive Activity Without Analgesia vs. Dextropropoxyphene

Levopropoxyphene (2R,3S) and dextropropoxyphene (2S,3R) are enantiomers that display a near-complete segregation of therapeutic activity. Dextropropoxyphene acts as a mu-opioid receptor agonist producing clinically utilized analgesia (typical oral dose 65 mg HCl salt), whereas levopropoxyphene at equivalent doses produces antitussive effects with little to no analgesic activity [1]. In a two-substrate kinetic study of microsomal metabolism, levopropoxyphene intensified the analgesic activity of co-administered dextropropoxyphene but did not itself produce significant analgesia, confirming functional enantioselectivity [2]. The stereochemical basis of this divergence was established by resolution of the α-racemate by Pohland and Sullivan, who demonstrated that only the d-isomer possessed analgesic activity while the l-isomer retained antitussive efficacy [1].

stereochemistry enantiomer pharmacology opioid receptor selectivity

Receptor Binding Profile Differentiation: Poor Affinity for Dextromethorphan and Sigma-1 Sites vs. Nanomolar-Affinity Antitussives

In competitive binding assays against [³H]dextromethorphan in guinea pig brain homogenates, levopropoxyphene exhibited poor affinity for the high-affinity dextromethorphan (DM) binding site, in marked contrast to several non-narcotic antitussives that inhibited binding with nanomolar IC50 values [1]. Caramiphen, carbetapentane, dimethoxanate, and pipazethate displayed IC50 values of 25 nM, 9 nM, 41 nM, and 190 nM respectively. Levopropoxyphene, along with chlophedianol and fominoben, fell into the 'poor affinity' category (IC50 in the micromolar range or higher) [1]. Additionally, levopropoxyphene binds poorly to the sigma-1 receptor, unlike many other antitussives for which sigma-1 interaction is proposed as a mechanism of cough suppression [2]. This distinct receptor binding signature indicates that levopropoxyphene suppresses cough through a mechanism that is pharmacologically separable from the DM-site/sigma-1 axis exploited by dextromethorphan, caramiphen, and related agents.

receptor binding dextromethorphan binding site sigma-1 receptor IC50

Napsylate vs. Hydrochloride Salt Form: Physicochemical Stability and Formulation Compatibility Advantages

The napsylate salt of propoxyphene (and by direct chemical analogy, levopropoxyphene) differs from the hydrochloride salt in several formulation-critical properties. Lasagna (1976) reported that propoxyphene napsylate is 'much less soluble and bitter' than the hydrochloride and 'poses few stability problems when capsulated or tableted with aspirin' [1]. The FDA-approved labeling confirms that propoxyphene napsylate 'allows more stable liquid dosage forms and tablet formulations' compared to the hydrochloride [2]. The molecular weight difference necessitates dose adjustment: 100 mg of propoxyphene napsylate (176.8 µmol) delivers an amount of propoxyphene base equivalent to that in 65 mg (172.9 µmol) of propoxyphene hydrochloride [2]. Although equimolar doses of the two salts are considered probably interchangeable for analgesic effect, the formulation stability advantage of the napsylate salt is a decisive factor in dosage form design, particularly for combination products containing aspirin [1].

salt form solubility formulation stability napsylate hydrochloride

Anhydrous vs. Monohydrate Specification: Molecular Weight and Stoichiometric Dosing Implications

Levopropoxyphene napsylate exists in both anhydrous (CAS 5714-90-9) and monohydrate (CAS 55557-30-7) forms. The anhydrous form has a molecular formula of C32H37NO5S and a molecular weight of 547.7 g/mol, while the monohydrate incorporates one water molecule, yielding C32H39NO6S with a molecular weight of 565.7 g/mol [1][2]. This represents a 3.3% difference in molecular weight. For a target dose of 100 mg levopropoxyphene base equivalent, 161.3 mg of anhydrous napsylate would be required versus 166.6 mg of monohydrate napsylate—a difference of approximately 5.3 mg per unit dose. In pharmaceutical manufacturing, this distinction directly affects the mass of API weighed per batch, assay specifications (USP propoxyphene napsylate monograph specifies 97.0–103.0% calculated on the anhydrous basis [3]), and regulatory compliance. The anhydrous form was the specific entity approved in the FDA NDA for Novrad capsules [4].

anhydrous monohydrate molecular weight stoichiometry water of hydration

Clinical Antitussive Efficacy vs. Placebo: Statistically Significant Cough Suppression in Chronic Cough Patients

In a double-blind, placebo-controlled crossover study conducted by Chernish et al. (1963), 42 patients with chronic bothersome cough of various etiologies (bronchial asthma, pulmonary emphysema, cigarette/nervous cough, pulmonary fibrosis) received identically appearing capsules containing either 100 mg levopropoxyphene or 50 mg corn starch placebo [1]. By all criteria used to measure effectiveness—including patient-reported discomfort, cough intensity, and cough frequency—levopropoxyphene was reported to be significantly more active than placebo in the control of cough (p < 0.05 by variance analysis) [1]. No significant difference was observed in expectoration estimates, and side effects were infrequently reported. This study provides the core clinical evidence distinguishing levopropoxyphene from an inert control, establishing its efficacy as a centrally acting antitussive agent in a population with chronic cough [1].

antitussive efficacy placebo-controlled trial cough severity chronic cough

Scientific and Industrial Application Scenarios Where Levopropoxyphene Napsylate Anhydrous (CAS 5714-90-9) Offers Verifiable Differentiation


Enantioselective Pharmacological Studies Requiring an Antitussive Agent Devoid of Mu-Opioid Analgesic Activity

In opioid receptor pharmacology research, levopropoxyphene napsylate anhydrous serves as a stereochemically pure tool compound that produces antitussive effects without the confounding analgesic activity of dextropropoxyphene. As demonstrated by the complete divergence of therapeutic activity between the (2R,3S) and (2S,3R) enantiomers established by Pohland and Sullivan [1], and confirmed by the metabolic interaction studies of Büch et al. showing that levopropoxyphene does not independently produce analgesia but can modulate dextropropoxyphene metabolism [2], this compound enables investigators to isolate antitussive pharmacology from mu-opioid analgesic signaling. This is particularly valuable for in vivo cough models (e.g., citric acid-induced cough in guinea pigs) where the absence of analgesic confound is critical for interpreting cough-suppression data.

Formulation Development of Aspirin-Containing Combination Solid Oral Dosage Forms

The napsylate salt form offers a documented stability advantage over the hydrochloride when tableted or capsulated with aspirin, as reported by Lasagna (1976) [3] and confirmed in FDA-approved product labeling [4]. The reduced aqueous solubility and lower bitterness of the napsylate salt further support its selection for chewable or orally disintegrating tablet formats where taste-masking is a critical quality attribute. The anhydrous specification (547.7 g/mol) must be used for gravimetric batch calculations, as substitution with the monohydrate (565.7 g/mol) would introduce a 3.3% stoichiometric error in the active base content per unit dose [5].

Mechanistic Dissection of Cough-Suppression Pathways Independent of Dextromethorphan/Sigma-1 Binding Sites

For neuropharmacology researchers investigating the molecular mechanisms of cough reflex suppression, levopropoxyphene is uniquely valuable because it demonstrates poor affinity for both the high-affinity dextromethorphan binding site (IC50 in the micromolar range or higher, versus nanomolar IC50 values for caramiphen, carbetapentane, and dimethoxanate) [6] and the sigma-1 receptor [7]. This receptor binding signature distinguishes it from the majority of clinically used non-narcotic antitussives and positions it as a negative-control ligand for DM-site-mediated cough suppression studies. When used alongside dextromethorphan or caramiphen, levopropoxyphene enables the pharmacological isolation of DM-site-dependent versus DM-site-independent antitussive mechanisms.

Reference Standard for Chiral Purity Method Development and Enantiomeric Differentiation in Propoxyphene Analysis

The propoxyphene molecule contains two asymmetric carbon atoms, yielding four possible diastereomers (α-d, α-l, β-d, β-l) [8]. The (2R,3S) configuration of levopropoxyphene, confirmed by its specific optical rotation ([α]D25 -68.2° in chloroform) [9], makes the anhydrous napsylate salt a well-characterized reference standard for developing chiral HPLC or capillary electrophoresis methods aimed at separating and quantifying propoxyphene stereoisomers in pharmaceutical preparations or forensic samples. The distinct melting point and microcrystalline test behavior of the α-l enantiomer [8] further support its use as a certified reference material for identity testing in quality control laboratories.

Quote Request

Request a Quote for Levopropoxyphene napsylate anhydrous

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.